Cytidine Deaminase Inhibition: Benzyl 4-Azidopiperidine-1-Carboxylate Exhibits 2-Fold Greater Potency than tert-Butyl Analog
In mouse kidney cytidine deaminase (CDA) assays, benzyl 4-azidopiperidine-1-carboxylate (Ki = 150 nM) [1] demonstrated a 2-fold lower inhibition constant compared to tert-butyl 4-azidopiperidine-1-carboxylate (Ki = 300 nM) [2]. The benzyl analog also showed an IC50 of 113 nM against CDA at pH 7.4 [1]. These values indicate that the Cbz-protected derivative is more potent than its Boc-protected counterpart in this assay system.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 150 nM (mouse kidney CDA); IC50 = 113 nM (pH 7.4) [1] |
| Comparator Or Baseline | tert-butyl 4-azidopiperidine-1-carboxylate: Ki = 300 nM (mouse kidney CDA) [2] |
| Quantified Difference | 2-fold lower Ki (150 nM vs. 300 nM) |
| Conditions | Mouse kidney cytidine deaminase (CDA) enzymatic assay; in vivo and in vitro |
Why This Matters
This 2-fold potency difference may be relevant for SAR studies targeting CDA, where subtle structural modifications influence inhibitor binding affinity.
- [1] BindingDB. BDBM50421666. CHEMBL2311128::US9040501, 876404. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421666 (accessed 2026-04-16). View Source
- [2] BindingDB. BDBM50367347. CHEMBL605678. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367347 (accessed 2026-04-16). View Source
